Brilaroxazine

Description

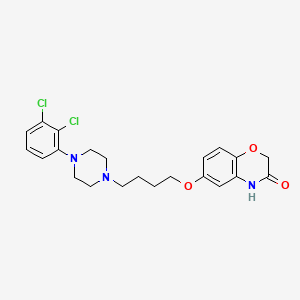

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKMNTBZJOXTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136921 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239729-06-6 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilaroxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILAROXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brilaroxazine's Mechanism of Action in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a constellation of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive deficits. The neurobiology of schizophrenia is multifaceted, with the dopamine hypothesis traditionally at its core. However, the role of other neurotransmitter systems, particularly the serotonin system, is increasingly recognized as crucial to the pathophysiology of the disease. Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development for the treatment of schizophrenia. It is designed as a serotonin-dopamine system modulator, aiming to provide a broad spectrum of efficacy across the different symptom domains of schizophrenia while offering an improved safety and tolerability profile compared to existing treatments.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical and clinical data.

Core Mechanism of Action: A Multi-Receptor Profile

This compound's therapeutic potential in schizophrenia stems from its unique and broad pharmacological profile, characterized by its high affinity and nuanced activity at key dopamine and serotonin receptors.[2] Unlike first-generation antipsychotics that primarily act as potent dopamine D2 receptor antagonists, or many second-generation antipsychotics with a broader but often less specific receptor profile, this compound exhibits a finely tuned balance of partial agonism and antagonism at multiple receptor subtypes. This multi-receptor modulation is believed to be central to its efficacy in treating the diverse symptoms of schizophrenia while minimizing the side effects commonly associated with antipsychotic medications.

Receptor Binding Affinity and Functional Activity

This compound's interaction with a range of G-protein coupled receptors (GPCRs) has been characterized through in vitro receptor binding and functional assays. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Receptors | ||

| Dopamine D2 | Value not explicitly stated in search results | Partial Agonist[1][3][4] |

| Dopamine D3 | Value not explicitly stated in search results | Partial Agonist |

| Dopamine D4 | Value not explicitly stated in search results | Partial Agonist |

| Serotonin Receptors | ||

| Serotonin 5-HT1A | 1.5 | Partial Agonist |

| Serotonin 5-HT2A | Value not explicitly stated in search results | Partial Agonist |

| Serotonin 5-HT2B | 0.19 | Antagonist |

| Serotonin 5-HT7 | Value not explicitly stated in search results | Antagonist |

| Serotonin 5-HT6 | Value not explicitly stated in search results | Antagonist |

Note: While some search results mention high affinity for certain receptors, specific Ki values were not consistently available across all sources.

Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of downstream signaling cascades initiated by its interaction with dopamine and serotonin receptors.

Dopamine D2 Receptor Partial Agonism: In brain regions with excessive dopamine, such as the mesolimbic pathway implicated in positive symptoms, this compound acts as a functional antagonist by competing with endogenous dopamine for D2 receptor binding. This reduces dopaminergic neurotransmission. Conversely, in brain regions with low dopamine levels, such as the mesocortical pathway associated with negative and cognitive symptoms, its partial agonist activity provides a pro-dopaminergic effect, enhancing signaling.

Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei leads to a reduction in serotonin release throughout the brain. This can indirectly modulate dopamine release in various pathways. Postsynaptic 5-HT1A receptor activation in cortical and limbic regions is thought to contribute to the anxiolytic and antidepressant effects observed with some antipsychotics.

Serotonin 5-HT2A Receptor Partial Agonism/Antagonism: The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms. It also mitigates the extrapyramidal side effects (EPS) associated with D2 receptor blockade in the nigrostriatal pathway. This compound is described as a partial agonist at 5-HT2A receptors, which may provide a stabilizing effect on serotonergic transmission.

Serotonin 5-HT7 Receptor Antagonism: Antagonism of 5-HT7 receptors has been implicated in pro-cognitive and antidepressant effects. By blocking these receptors, this compound may further contribute to the improvement of cognitive deficits in schizophrenia.

Preclinical Evidence

The antipsychotic potential of this compound has been evaluated in established animal models of schizophrenia. These models aim to replicate certain behavioral abnormalities observed in the disorder.

Experimental Protocols

Apomorphine-Induced Climbing in Mice: This is a classic screening test for dopamine D2 receptor antagonist activity. Apomorphine is a non-selective dopamine agonist that, at certain doses, induces a compulsive climbing behavior in mice.

-

Methodology: NMRI mice are divided into treatment groups (vehicle, haloperidol as a positive control, and different doses of this compound). Following intraperitoneal (i.p.) administration of the test compounds, mice are injected with apomorphine. The animals are then placed in individual wire mesh cages, and the time spent climbing is recorded over a specified period.

-

Results: this compound has been shown to significantly decrease apomorphine-induced climbing behavior, demonstrating its functional D2 antagonist properties in a state of dopamine hyperactivity.

Dizocilpine-Induced Hyperlocomotion in Rats: Dizocilpine (MK-801) is an NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.

-

Methodology: Wistar rats are habituated to locomotor activity chambers. They are then pre-treated with vehicle, a standard antipsychotic (e.g., olanzapine), or varying doses of this compound (i.p.). Subsequently, dizocilpine is administered to induce hyperlocomotion. Locomotor activity, including distance traveled and rearing frequency, is recorded using automated activity monitoring systems.

-

Results: this compound has been demonstrated to attenuate dizocilpine-induced hyperlocomotion, suggesting its efficacy in mitigating behaviors associated with psychosis.

Clinical Evidence

The efficacy and safety of this compound in individuals with schizophrenia have been evaluated in a series of clinical trials, including the pivotal Phase 3 RECOVER trial.

Phase 3 RECOVER Trial

This randomized, double-blind, placebo-controlled study assessed the efficacy, safety, and tolerability of this compound in patients experiencing an acute exacerbation of schizophrenia.

Efficacy Outcomes: The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 4.

| Endpoint | This compound 50 mg | Placebo | p-value |

| Change in PANSS Total Score | -23.9 | -13.8 | <0.001 |

| Reduction vs. Placebo | -10.1 | - |

This compound 50 mg also demonstrated statistically significant improvements across all major secondary endpoints, including positive and negative symptoms, social cognition, and personal and social performance.

Safety and Tolerability: this compound was generally well-tolerated, with a safety profile comparable to placebo.

| Adverse Event Profile | This compound 15 mg | This compound 50 mg | Placebo |

| Discontinuation Rate | 19% | 16% | 22% |

| Treatment-Emergent AEs (>5%) | Headache (<6%), Somnolence (<=7.5%) | Headache (<6%), Somnolence (<=7.5%) | Headache (<6%), Somnolence (<=7.5%) |

| Akathisia and EPS | Minimal (<1% for 50mg) | Minimal (<1% for 50mg) | Not reported |

| Metabolic Changes (Weight, Glucose, Lipids) | No significant changes vs. placebo | No significant changes vs. placebo | Not reported |

| Prolactin Levels | No significant changes vs. placebo | No significant changes vs. placebo | Not reported |

The lower rates of discontinuation compared to placebo suggest good patient adherence. The favorable safety profile, particularly the lack of significant metabolic side effects and low incidence of EPS, is a key differentiating factor for this compound.

Conclusion

This compound's mechanism of action is characterized by its unique profile as a serotonin-dopamine system modulator. Its partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, coupled with its antagonism at serotonin 5-HT2B and 5-HT7 receptors, provides a multi-faceted approach to treating the complex symptoms of schizophrenia. Preclinical studies have validated its antipsychotic potential, and the robust efficacy and favorable safety data from the Phase 3 RECOVER trial underscore its promise as a novel therapeutic option. By addressing both the positive and negative symptoms of schizophrenia while minimizing the burdensome side effects of many existing antipsychotics, this compound has the potential to significantly improve the lives of individuals living with this challenging disorder.

References

Pharmacological Profile of Brilaroxazine (RP5063): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (developmental code name: RP5063) is a novel, orally active, third-generation atypical antipsychotic under investigation for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] Developed by Reviva Pharmaceuticals, this compound is a serotonin-dopamine system modulator with a distinct pharmacological profile that suggests the potential for broad-spectrum efficacy with an improved safety and tolerability profile compared to existing antipsychotics.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and preclinical efficacy, supported by detailed experimental methodologies.

Receptor Binding Affinity

This compound exhibits a high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. Its binding profile is characterized by potent interactions with D2-like dopamine receptors and several key serotonin receptor subtypes. The affinity of this compound for these receptors has been quantified using radioligand binding assays, with the inhibition constant (Ki) values summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine Receptors | |

| D₂ | 0.47[3] |

| D₃ | 3.7[3] |

| D₄ | 6 |

| Serotonin Receptors | |

| 5-HT₁ₐ | 1.5 |

| 5-HT₂ₐ | 2.5 |

| 5-HT₂ₑ | 0.19 |

| 5-HT₇ | 2.7 |

| Other Receptors | |

| Nicotinic α₄β₂ | 36.3 |

| 5-HT₆ | 51 |

This compound also demonstrates moderate affinity for D₁, D₅, 5-HT₂C, 5-HT₃, H₁, the serotonin transporter (SERT), and the α₁B-adrenergic receptor. It has a low affinity for 5-HT₁B, α₂-adrenergic, and muscarinic acetylcholine receptors, as well as norepinephrine and dopamine transporters.

Functional Activity

The functional activity of this compound at its target receptors defines its mechanism of action as a serotonin-dopamine system stabilizer. It acts as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. This partial agonism is thought to contribute to its ability to modulate dopaminergic and serotonergic neurotransmission, stabilizing these systems in both hyper- and hypo-functional states.

Conversely, this compound functions as an antagonist at serotonin 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors. Antagonism at these receptors is believed to contribute to its antipsychotic and pro-cognitive effects.

The multifaceted functional profile of this compound is visualized in the signaling pathway diagram below.

Caption: this compound's primary signaling pathways.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various dopamine and serotonin receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared.

-

Assay Conditions: Competition binding assays are performed in 96-well plates. Each well contains the cell membranes, a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of this compound.

-

Incubation: The plates are incubated to allow for binding equilibrium to be reached.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

References

Brilaroxazine: A Technical Deep Dive into its Dopamine D2 Receptor Partial Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic distinguished by its unique activity as a dopamine-serotonin system modulator.[1][2] A key component of its pharmacological profile is its potent partial agonist activity at the dopamine D2 receptor, a characteristic it shares with other successful atypical antipsychotics. This technical guide provides an in-depth exploration of the core pharmacology of this compound, with a specific focus on its interaction with the dopamine D2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Core Mechanism of Action: Dopamine D2 Receptor Partial Agonism

This compound functions as a partial agonist at dopamine D2, D3, and D4 receptors.[1][3][4] This means that it binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, dopamine. This "fine-tuning" of the dopaminergic system is a hallmark of third-generation antipsychotics. In conditions of excessive dopaminergic activity, characteristic of the positive symptoms of schizophrenia, a partial agonist will compete with dopamine, thereby reducing overstimulation. Conversely, in brain regions with low dopaminergic tone, which is thought to contribute to negative and cognitive symptoms, the partial agonist can provide a moderate level of stimulation.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of this compound for dopamine receptors and other targets has been characterized through in vitro pharmacological studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 (D2L) | 0.45 | Partial Agonist |

| Dopamine D2 (D2S) | 0.28 | Partial Agonist |

| Dopamine D3 | 3.7 | Partial Agonist |

| Dopamine D4.4 | 6.0 | Partial Agonist |

| Serotonin 5-HT1A | 1.5 | Partial Agonist |

| Serotonin 5-HT2A | Not specified | Partial Agonist |

| Serotonin 5-HT2B | 0.19 | Antagonist |

| Serotonin 5-HT7 | Not specified | Antagonist |

Table 1: Binding affinities and functional activities of this compound at various receptor subtypes. Data compiled from publicly available resources.

Experimental Protocols

While specific, detailed protocols for the in vitro characterization of this compound are proprietary to Reviva Pharmaceuticals, the following outlines the standard methodologies employed in the pharmaceutical industry for determining the binding affinity and functional activity of compounds at the dopamine D2 receptor.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

These assays are designed to measure the affinity of a test compound (this compound) for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of this compound at the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2L or D2S receptor subtype.

-

Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-spiperone or [3H]-raclopride, at a concentration close to its Kd value.

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., haloperidol or unlabeled spiperone) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.

Procedure:

-

Incubation: Receptor membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or a high concentration of a competitor for non-specific binding) are incubated together in the assay buffer. The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

References

- 1. This compound (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

- 2. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revivapharma.com [revivapharma.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brilaroxazine

Brilaroxazine (developmental code name: RP5063), an investigational atypical antipsychotic, is a novel chemical entity under development by Reviva Pharmaceuticals for the treatment of various neuropsychiatric and inflammatory disorders. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure

This compound, also known as oxaripiprazole, is a third-generation antipsychotic and a dopamine-serotonin system modulator.[1] Its chemical structure is closely related to aripiprazole, with the key difference being the substitution of a methylene group in aripiprazole's quinolinone ring system with an oxygen atom, forming a benzoxazinone ring system.[1] This modification in the molecule's secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.[1]

IUPAC Name: 6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one[1][2]

Chemical Formula: C₂₂H₂₅Cl₂N₃O₃

Molecular Weight: 450.36 g·mol⁻¹

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the 1-(2,3-dichlorophenyl)piperazine moiety with the 6-(4-bromobutoxy)-4H-1,4-benzoxazin-3-one intermediate. The following is a representative synthetic workflow based on common methods for producing arylpiperazine derivatives.

Pharmacodynamics and Receptor Binding Profile

This compound functions as a multimodal dopamine and serotonin modulator. It exhibits partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Conversely, it acts as an antagonist at serotonin 5-HT₂ₙ, 5-HT₂ₙ, 5-HT₂ₙ, 5-HT₆, and 5-HT₇ receptors.

The receptor binding affinities (Ki) of this compound are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine Receptors | |

| D₂S | High Affinity |

| D₂L | High Affinity |

| D₃ | High Affinity |

| D₄.₄ | High Affinity |

| D₁ | Moderate Affinity |

| D₅ | Moderate Affinity |

| Serotonin Receptors | |

| 5-HT₁ₐ | 1.5 |

| 5-HT₂ₐ | 2.5 |

| 5-HT₂ₙ | 0.19 |

| 5-HT₂ₙ | Moderate Affinity |

| 5-HT₃ | Moderate Affinity |

| 5-HT₆ | Moderate Affinity |

| 5-HT₇ | 2.7 |

| Other Receptors/Transporters | |

| Serotonin Transporter (SERT) | Moderate Affinity |

| H₁ | Moderate Affinity |

| α₄β₂ Nicotinic | Moderate Affinity |

| α₁ₙ Adrenergic | Moderate Affinity |

Data sourced from MedchemExpress and Wikipedia.

Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of key signaling pathways associated with its target receptors. The following diagram illustrates the primary signaling cascades influenced by this compound.

Pharmacokinetics

This compound exhibits a predictable pharmacokinetic profile, allowing for once-daily dosing.

| Pharmacokinetic Parameter | Value |

| Bioavailability | >80% |

| Protein Binding | >99% |

| Metabolism | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%) |

| Elimination Half-life | 55 hours |

| Excretion | Predominantly through feces (53.3%) and urine (32.8%) |

Clinical Efficacy and Safety

This compound has undergone Phase I, II, and III clinical trials for schizophrenia, demonstrating favorable efficacy and an improved side effect profile compared to existing antipsychotics.

Phase III RECOVER Trial (NCT05184335)

The pivotal Phase III RECOVER trial was a randomized, double-blind, placebo-controlled study in patients with acute schizophrenia.

| Endpoint (at Week 4) | This compound 50 mg | Placebo | p-value |

| Change in PANSS Total Score | -23.9 | -13.8 | <0.001 |

Data from the Phase III RECOVER trial.

Safety and Tolerability

This compound was well-tolerated in clinical trials, with low rates of treatment-emergent adverse events (TEAEs) and lower discontinuation rates than placebo.

| Adverse Event Profile (Phase III RECOVER Trial) | This compound 15 mg | This compound 50 mg | Placebo |

| Overall TEAE Rate | 34.5% | 35.5% | 30% |

| Discontinuation Rate | 19% | 16% | 22% |

| Discontinuation due to Drug Side Effects | 1% | 0% | 4% |

| Common TEAEs (>5%) | Headache (<6%), Somnolence (≤7.5%) | Headache (<6%), Somnolence (≤7.5%) | - |

Data from the Phase III RECOVER trial.

Experimental Protocols

Phase III RECOVER Clinical Trial (NCT05184335)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of this compound in subjects with an acute exacerbation of schizophrenia. This was followed by a 52-week open-label extension.

-

Intervention:

-

Double-blind phase (28 days): this compound 15 mg or 50 mg once daily, or placebo.

-

Open-label extension (52 weeks): Flexible doses of this compound (15 mg, 30 mg, or 50 mg) once daily.

-

-

Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.

-

Key Inclusion Criteria: Adults aged 18 to 65 years with a diagnosis of schizophrenia.

-

Key Exclusion Criteria: History of treatment resistance, lifetime use of clozapine, or electroconvulsive therapy for schizophrenia within the past 5 years.

Preclinical Behavioral Assessment: Apomorphine-Induced Climbing in Mice

This is a standard in vivo model used to screen for antipsychotic activity by assessing a compound's ability to antagonize dopamine agonist-induced behaviors.

-

Objective: To evaluate the dopamine receptor blocking activity of a test compound.

-

Procedure:

-

Mice are pre-treated with the test compound (e.g., this compound at various doses) or vehicle.

-

After a specified time, apomorphine (a dopamine agonist) is administered to induce climbing behavior.

-

Climbing behavior is observed and scored at regular intervals. The scoring is typically based on the position of the mouse's paws on the cage walls (e.g., 0 for no paws on the cage, up to 4 for all four paws on the cage).

-

-

Endpoint: A reduction in apomorphine-induced climbing behavior by the test compound indicates potential antipsychotic efficacy.

References

Preclinical Efficacy of Brilaroxazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (formerly RP5063) is a novel, orally active, multimodal neuromodulator with a distinct pharmacological profile, positioning it as a promising therapeutic candidate for a range of neuropsychiatric and inflammatory disorders.[1][2] Developed by Reviva Pharmaceuticals, this compound is a dopamine-serotonin system stabilizer that has demonstrated significant potential in preclinical studies for the treatment of schizophrenia, as well as emerging applications in inflammatory conditions such as idiopathic pulmonary fibrosis (IPF).[1][3][4] This technical guide provides an in-depth overview of the preclinical efficacy data for this compound, with a focus on its pharmacological actions, and detailed experimental protocols from key in vivo studies.

Core Pharmacological Profile

This compound exhibits a broad and unique receptor binding profile, characterized by high affinity for key dopamine and serotonin receptors implicated in the pathophysiology of psychosis and other neurological disorders. Its mechanism of action is distinguished by a combination of partial agonism and antagonism at these critical targets.

Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding to dopamine D2, D3, and D4 receptors, where it acts as a partial agonist. This partial agonism is a key feature of third-generation antipsychotics, allowing for the modulation of dopamine activity – stimulating receptors in a state of low dopamine and competing with dopamine where it is in excess. This is thought to contribute to a reduction in positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to first and second-generation antipsychotics.

In the serotonin system, this compound is a potent partial agonist at 5-HT1A and 5-HT2A receptors, and a potent antagonist at 5-HT2B and 5-HT7 receptors. Its activity at 5-HT1A receptors is believed to contribute to its anxiolytic and antidepressant effects, as well as potentially improving cognitive symptoms. The antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a reduction in negative symptoms and a lower incidence of motor side effects. Furthermore, the antagonism of 5-HT7 receptors has been linked to pro-cognitive and antidepressant effects. The compound also shows moderate affinity for the serotonin transporter (SERT).

The multifaceted interaction of this compound with these receptors is thought to underlie its broad-spectrum efficacy observed in preclinical models. The following table summarizes the receptor binding affinities (Ki) of this compound.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | High | Partial Agonist |

| Dopamine D3 | High | Partial Agonist |

| Dopamine D4 | High | Partial Agonist |

| Serotonin 5-HT1A | 1.5 | Partial Agonist |

| Serotonin 5-HT2A | 2.5 | Partial Agonist |

| Serotonin 5-HT2B | 0.19 | Antagonist |

| Serotonin 5-HT7 | 2.7 | Antagonist |

Table 1: Receptor Binding Profile and Functional Activity of this compound. Data compiled from multiple sources.

Preclinical Efficacy in Schizophrenia Models

This compound has been extensively evaluated in rodent models designed to mimic the positive, negative, and cognitive symptoms of schizophrenia. These studies have consistently demonstrated its antipsychotic-like and pro-cognitive effects.

Apomorphine-Induced Climbing in Mice

This model is a classic screening test for dopamine D2 receptor antagonism, a key mechanism of antipsychotic drugs. Apomorphine, a potent dopamine agonist, induces a characteristic climbing behavior in mice, which can be attenuated by antipsychotic agents.

Experimental Protocol:

-

Animals: Male NMRI mice.

-

Procedure: Mice were pre-treated with this compound (1, 3, and 10 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes prior to the administration of apomorphine (1.0 mg/kg, subcutaneously - s.c.). Following apomorphine injection, the mice were placed in cylindrical wire mesh cages, and the time spent climbing was recorded over a 20-minute period.

-

Efficacy Endpoint: Reduction in the total time spent climbing compared to the vehicle-treated group.

Results:

This compound demonstrated a dose-dependent and significant reduction in apomorphine-induced climbing behavior.

| Treatment Group (mg/kg, i.p.) | Mean Climbing Time (seconds) | % Inhibition vs. Apomorphine Control | p-value vs. Apomorphine Control |

| Vehicle + Apomorphine | - | - | - |

| This compound (1) + Apomorphine | - | Significant | <0.001 |

| This compound (3) + Apomorphine | - | Significant | <0.001 |

| This compound (10) + Apomorphine | - | Significant | <0.001 |

Table 2: Efficacy of this compound in the Apomorphine-Induced Climbing Test in Mice. Note: Specific mean climbing times were not provided in the source material, but significant inhibition was reported.

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

The PPI test is a measure of sensorimotor gating, a pre-attentive process that is deficient in patients with schizophrenia. This deficit is thought to underlie some of the cognitive fragmentation and sensory overload experienced by these individuals. The ability of a drug to restore PPI in animal models is considered a strong predictor of antipsychotic efficacy, particularly for cognitive and positive symptoms.

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Apparatus: Automated startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure: Rats were pre-treated with this compound (3, 10, and 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test session. The session consisted of a series of trials, including:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 105-120 dB, 40 ms duration) to elicit a startle response.

-

Prepulse-pulse trials: The startling pulse is preceded by a weaker, non-startling acoustic stimulus (prepulse) at various intensities (e.g., 65, 70, 75, 80 dB, 20 ms duration) and lead times (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

Efficacy Endpoint: The percentage of PPI is calculated as: 100 - [(startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)] x 100. An increase in %PPI indicates an improvement in sensorimotor gating.

Results:

Apomorphine is used to disrupt PPI in this model. This compound dose-dependently reversed the apomorphine-induced deficit in PPI.

| Treatment Group (mg/kg, i.p.) | Prepulse Intensity (dB) | % PPI Restoration | p-value vs. Apomorphine Control |

| This compound (10) | 87 | Significant | <0.05 |

| This compound (30) | 87, 90, 93 | Significant | <0.01 |

Table 3: Efficacy of this compound in the Apomorphine-Induced Prepulse Inhibition Deficit Model in Rats.

Dizocilpine (MK-801)-Induced Hyperactivity in Rats

Dizocilpine (MK-801) is a non-competitive NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia. Attenuation of this hyperactivity is indicative of antipsychotic potential.

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.

-

Procedure: Rats were pre-treated with this compound (3, 10, and 30 mg/kg, i.p.) or vehicle prior to the administration of dizocilpine (e.g., 0.25 mg/kg, i.p.). Locomotor activity (e.g., distance traveled, number of beam breaks) was then recorded for a specified period (e.g., 60-90 minutes).

-

Efficacy Endpoint: Reduction in dizocilpine-induced locomotor activity compared to the vehicle-treated group.

Results:

This compound significantly and dose-dependently reduced the hyperactivity induced by dizocilpine.

| Treatment Group (mg/kg, i.p.) | % Reduction in Dizocilpine-Induced Locomotion | p-value vs. Dizocilpine Control |

| This compound (3) | ~25% | <0.05 |

| This compound (10) | ~49% | <0.01 |

| This compound (30) | ~47% | <0.01 |

Table 4: Efficacy of this compound in the Dizocilpine-Induced Hyperactivity Model in Rats.

Preclinical Efficacy in a Model of Idiopathic Pulmonary Fibrosis (IPF)

Beyond its potential in neuropsychiatric disorders, this compound has demonstrated promising efficacy in a preclinical model of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by fibrosis and inflammation. This therapeutic potential is attributed to its potent antagonism of 5-HT2B and 5-HT7 receptors, which are implicated in fibrotic and inflammatory processes.

Bleomycin-Induced Pulmonary Fibrosis in Rats

Intratracheal administration of the cytotoxic agent bleomycin is a widely used and well-characterized animal model that mimics many of the key features of human IPF, including inflammation, fibroblast proliferation, and excessive collagen deposition.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2.5 U/kg).

-

Treatment Regimens:

-

Prophylactic: this compound (15 mg/kg, twice daily, p.o.) initiated one day after bleomycin administration and continued for 20 days.

-

Therapeutic: this compound (15 mg/kg, twice daily, p.o.) initiated 10 days after bleomycin administration and continued for 10 days.

-

-

Efficacy Endpoints:

-

Survival rate.

-

Lung function parameters (e.g., respiratory resistance).

-

Histological assessment of lung fibrosis (e.g., Ashcroft score, Masson's trichrome staining for collagen).

-

Biochemical markers of fibrosis (e.g., hydroxyproline content in lung tissue).

-

Markers of inflammation (e.g., cytokine levels in bronchoalveolar lavage fluid - BALF).

-

Results:

This compound demonstrated significant anti-fibrotic and anti-inflammatory effects in this model, in both prophylactic and therapeutic settings.

| Endpoint | Prophylactic this compound vs. Bleomycin Control | Therapeutic this compound vs. Bleomycin Control |

| Survival Rate | Significantly increased | Significantly increased |

| Respiratory Resistance | Significantly decreased | Not reported |

| Ashcroft Fibrosis Score | Significantly decreased (p<0.001) | Significantly decreased (p<0.001) |

| Lung Hydroxyproline Content | Significantly decreased (p<0.05) | Significantly decreased (p<0.01) |

| BALF Inflammatory Cell Count | Significantly decreased (p<0.05) | Significantly decreased (p<0.01) |

| Pro-inflammatory Cytokines (e.g., MCP-1, IP-10, RANTES) | Significantly decreased (p<0.05) | Significantly decreased (p<0.01) |

Table 5: Efficacy of this compound in the Bleomycin-Induced Pulmonary Fibrosis Model in Rats.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its modulation of complex intracellular signaling cascades downstream of dopamine and serotonin receptors. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and the general workflow of the preclinical efficacy studies.

Caption: Proposed signaling pathways of this compound in schizophrenia.

Caption: Proposed anti-fibrotic and anti-inflammatory mechanisms of this compound in IPF.

Caption: General workflow of preclinical in vivo efficacy studies for this compound.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent with a broad spectrum of activity. In models of schizophrenia, it demonstrates robust antipsychotic-like and pro-cognitive effects, consistent with its unique dopamine-serotonin receptor modulation profile. Furthermore, its efficacy in a challenging model of idiopathic pulmonary fibrosis highlights its potential to address unmet needs in inflammatory and fibrotic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this promising compound. The multifaceted mechanism of action of this compound suggests that it may offer a favorable efficacy and safety profile in clinical settings.

References

- 1. Scholars@Duke publication: D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. [scholars.duke.edu]

- 2. Differential effects of antipsychotic and propsychotic drugs on prepulse inhibition and locomotor activity in Roman high- (RHA) and low-avoidance (RLA) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Brilaroxazine: A Novel Modulator of Serotonin-Dopamine Signaling with Therapeutic Potential in Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Brilaroxazine (RP5063) is an investigational multimodal drug candidate with a unique pharmacological profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, while also exhibiting antagonist activity at serotonin 5-HT2B and 5-HT7 receptors.[1] Initially developed for neuropsychiatric disorders, a growing body of preclinical and clinical evidence highlights its significant anti-inflammatory properties, suggesting its therapeutic potential in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in these studies.

Introduction

Inflammatory processes are fundamental to a wide array of acute and chronic diseases. The intricate interplay of various signaling molecules, including neurotransmitters, in modulating immune responses has opened new avenues for therapeutic intervention. This compound, a novel serotonin-dopamine signaling modulator, has demonstrated promising anti-inflammatory and anti-fibrotic activity in preclinical models of psoriasis, pulmonary arterial hypertension (PAH), and idiopathic pulmonary fibrosis (IPF).[2][3] Furthermore, clinical trials in schizophrenia have revealed a significant reduction in pro-inflammatory cytokine levels in patients treated with this compound.[4] This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's potential in treating inflammatory disorders.

Mechanism of Action: A Multimodal Approach to Inflammation

This compound's anti-inflammatory effects are believed to stem from its unique ability to modulate multiple serotonin and dopamine receptor subtypes, which are known to be expressed on various immune cells and play a role in regulating inflammatory pathways.

Serotonin Receptor Modulation

Serotonin (5-HT) signaling is increasingly recognized for its role in immunity and inflammation.[5] this compound interacts with several 5-HT receptor subtypes implicated in inflammatory processes:

-

5-HT2A Receptor: Partial agonism at this receptor may contribute to anti-inflammatory effects. The 5-HT2A receptor is known to be involved in the regulation of TNF-α signaling.

-

5-HT2B Receptor: Antagonism of this receptor is a key aspect of this compound's anti-fibrotic and anti-inflammatory activity, particularly in the context of pulmonary fibrosis.

-

5-HT7 Receptor: Antagonism at the 5-HT7 receptor is also implicated in modulating inflammatory responses.

Dopamine Receptor Modulation

Dopamine receptors are present on immune cells and their activation can influence inflammatory responses. This compound's partial agonism at D2-like receptors (D2, D3, and D4) may contribute to its immunomodulatory effects, potentially through the inhibition of the NLRP3 inflammasome and modulation of the NF-κB pathway.

The integrated modulation of these neurotransmitter systems appears to interrupt pro-inflammatory signaling cascades, leading to a reduction in the production of key inflammatory mediators.

Preclinical Evidence of Anti-inflammatory Activity

This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases.

Psoriasis

In an imiquimod-induced psoriatic mouse model, a topical liposomal-gel formulation of this compound demonstrated significant anti-psoriatic activity.

Data Presentation:

| Parameter | Psoriasis Control Group | This compound Lipogel Group | p-value | Reference |

| Baker Score | Higher | Significantly Lower | p = 0.003 | |

| PASI Score (Days 3-12) | Higher | Lower | p = 0.03 | |

| Serum Ki-67 Levels | Higher | Lower | p = 0.001 | |

| Serum TGF-β Levels | Higher | Lower | p = 0.008 | |

| Serum TNF-α Levels | No significant difference vs. Sham | No difference vs. Sham | - |

Experimental Protocol: Imiquimod-Induced Psoriatic Mouse Model

-

Animal Model: BALB/c mice.

-

Induction of Psoriasis: Daily topical application of 5% imiquimod cream to the shaved back of the mice.

-

Treatment: One group received topical application of this compound lipogel from day 1 to day 11. A control group received the vehicle (placebo-liposome gel).

-

Assessments:

-

Psoriasis Area and Severity Index (PASI) scores: Recorded daily from day 1 to day 12 to assess erythema, scaling, and thickness of the skin.

-

Histology: Skin samples were collected on day 12 and stained with Hematoxylin and Eosin (H&E) for determination of the Baker score (a measure of epidermal hyperplasia and inflammation).

-

Serum Cytokine Analysis: Blood was collected on day 12 for the analysis of serum levels of Ki-67, TGF-β, and TNF-α. The specific immunoassay method used was not detailed in the provided search results.

-

Idiopathic Pulmonary Fibrosis (IPF)

In a bleomycin (BLM)-induced rat model of IPF, this compound demonstrated significant anti-fibrotic and anti-inflammatory effects.

Data Presentation:

| Parameter | Bleomycin (BLM) Group | This compound Treatment (BT) Group | This compound Intervention (BI) Group | p-value (vs. BLM) | Reference |

| Survival Rate (Day 21) | 62% | 90% | 89.5% | p < 0.05 | |

| Hydroxyproline Content | Increased | Decreased | Decreased | BT: p < 0.05; BI: p < 0.01 | |

| Ashcroft Score | Increased | Reduced | Reduced | BT: p < 0.001 | |

| Masson's Trichrome Staining | Increased | Reduced | Reduced | BT: p < 0.001 | |

| MCP-1 Levels | Increased | Decreased | - | p < 0.05 | |

| IP-10 Levels | Increased | Decreased | Decreased | p < 0.01 | |

| RANTES Levels | Increased | Decreased | Decreased | p < 0.01 |

Experimental Protocol: Bleomycin-Induced IPF Rat Model

-

Animal Model: Sprague Dawley rats.

-

Induction of IPF: A single intratracheal instillation of bleomycin.

-

Treatment Groups:

-

This compound Treatment (BT): Started on day 1 post-BLM induction.

-

This compound Intervention (BI): Treatment started at a later time point (details not specified in the search results).

-

-

Assessments:

-

Survival: Monitored over 21 days.

-

Lung Function: Parameters such as arterial pulse pressure and cardiac output were measured.

-

Fibrosis Assessment:

-

Hydroxyproline content: A measure of collagen deposition in the lungs.

-

Ashcroft Score and Masson's trichrome staining: Histological assessments of lung fibrosis.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid for total cell counts, protein levels, and cytokine analysis (MCP-1, IP-10, RANTES). The specific immunoassay method used was not detailed in the provided search results.

-

Pulmonary Arterial Hypertension (PAH)

Preclinical studies in a monocrotaline (MCT)-induced rat model of PAH have shown that this compound can reduce pulmonary resistance and increase systemic blood oxygen saturation. The specific quantitative data and detailed protocol for the anti-inflammatory effects in this model were not available in the search results.

Clinical Evidence of Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been observed in a clinical setting during the Phase 3 RECOVER trial in patients with schizophrenia.

Data Presentation: RECOVER Trial (28-Day, Double-Blind, Placebo-Controlled)

| Cytokine/Chemokine | Placebo Group (Change from Baseline) | This compound 50 mg Group (Change from Baseline) | Reference |

| IL-8 | - | Fell from 29.13 to 4.25 ng/L | |

| TNF-α | - | Fell from 0.33 to 0.13 ng/L | |

| IFN-γ-IP | - | Fell from 27.64 to -8.58 ng/L | |

| MIP-1 | - | Declined from 19.36 to 10.47 ng/L |

Data Presentation: RECOVER Open-Label Extension (OLE) Trial (52 Weeks)

-

Significant and durable decreases were observed in IL-6, IL-8, IL-10, TNF-α, IFN-γ, IFN-γ-IP, and MIP-1.

Experimental Protocol: RECOVER Trial Biomarker Substudy

-

Study Design: A 28-day, randomized, double-blind, placebo-controlled Phase 3 study in patients with acute schizophrenia (N=411), comparing this compound 15 mg or 50 mg with placebo.

-

Open-Label Extension (OLE): A 52-week open-label study with flexible dosing (15/30/50 mg) of this compound.

-

Biomarker Analysis:

-

Analytes: IL-6, IL-8, IL-10, IFN-γ, TNF-α, MIP-1, IP-10, and BDNF.

-

Timepoints: Baseline and Day 28 for the double-blind trial; Baseline and Week 52 for the OLE.

-

Statistical Analysis: Analysis of Covariance (ANCOVA) was used for continuous outcomes.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the available information.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Caption: Experimental workflow for the psoriasis mouse model.

Caption: Workflow for the RECOVER trial biomarker substudy.

Conclusion and Future Directions

The cumulative evidence strongly suggests that this compound possesses significant anti-inflammatory properties, mediated through its unique multimodal modulation of serotonin and dopamine signaling pathways. Its demonstrated efficacy in preclinical models of psoriasis and IPF, coupled with the consistent reduction of pro-inflammatory cytokines in a large-scale clinical trial, underscores its potential as a novel therapeutic for a variety of inflammatory disorders.

Further research is warranted to fully elucidate the specific downstream signaling cascades involved in this compound's anti-inflammatory effects. Head-to-head studies comparing this compound with existing anti-inflammatory agents in relevant disease models would be beneficial. As this compound advances in clinical development for its primary neuropsychiatric indications, the collection of inflammatory biomarker data will continue to be crucial in understanding its full therapeutic potential. The development of topical and other targeted delivery formulations could further expand its utility in treating localized inflammatory conditions.

References

Brilaroxazine Early-Phase Clinical Trial Results: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (formerly RP5063) is a novel, third-generation atypical antipsychotic agent under development for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It is a multimodal dopamine-serotonin system stabilizer with a unique receptor binding profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[3][4][5] Additionally, it exhibits antagonist activity at serotonin 5-HT2B and 5-HT7 receptors. This distinct mechanism of action is designed to address both the positive and negative symptoms of schizophrenia while potentially offering a superior safety and tolerability profile compared to existing antipsychotics. This technical guide provides an in-depth summary of the available data from early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: A Multi-Target Approach

This compound's therapeutic potential stems from its nuanced modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial agonism at D2 receptors is thought to stabilize dopamine signaling, reducing hyperactivity in the mesolimbic pathway (associated with positive symptoms) and enhancing signaling in the mesocortical pathway (potentially improving negative and cognitive symptoms). The compound's activity at multiple serotonin receptors, including partial agonism at 5-HT1A and antagonism at 5-HT2A, 5-HT2B, and 5-HT7, is believed to contribute to its antipsychotic efficacy and may also play a role in its favorable side-effect profile, particularly concerning metabolic and cardiovascular health.

Early-Phase Clinical Trial Program: An Overview

The clinical development of this compound has progressed through Phase I, Phase II, and a pivotal Phase III trial, with an ongoing open-label extension study. These trials were designed to systematically evaluate the pharmacokinetics, safety, and efficacy of this compound in both healthy volunteers and patients with schizophrenia.

Pharmacokinetic Profile: Phase I Studies

Two Phase I studies characterized the pharmacokinetic profile of this compound. The first study assessed single ascending doses in healthy volunteers, while the second evaluated multiple ascending doses over 10 days in patients with stable schizophrenia.

Experimental Protocol: Phase I Pharmacokinetic Studies

-

Study Design: The single-dose study was a dose-escalation design in healthy volunteers, evaluating 10 mg and 15 mg doses under fasting conditions, and a 15 mg dose under fed and fasting conditions in a crossover design. The multiple-dose study was conducted in patients with stable schizophrenia, assessing doses of 10, 20, 50, and 100 mg administered with food for 10 days.

-

Key Pharmacokinetic Parameters Measured: Maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) were determined.

Quantitative Data: Phase I Pharmacokinetic Parameters

| Parameter | Single Dose (Healthy Volunteers) | Multiple Dose (Stable Schizophrenia) |

| Cmax | Dose-dependent, achieved at 4-6 hours post-dose | Linear dose proportionality |

| AUC | Linear dose proportionality | Linear dose proportionality |

| Half-life (t1/2) | 40 - 71 hours | Not explicitly stated, but steady-state was approached after 120 hours of daily dosing |

| Food Effect | Slight increase in the extent of drug absorption | Dosed with food |

Efficacy in Acute Schizophrenia: Phase II and III Trials

The efficacy of this compound in treating acute exacerbations of schizophrenia was evaluated in the Phase II REFRESH trial and the pivotal Phase III RECOVER trial. Both were randomized, double-blind, placebo-controlled, multicenter studies.

Experimental Protocol: Phase II (REFRESH) and Phase III (RECOVER) Efficacy Trials

-

Study Design:

-

Phase II (REFRESH): A 28-day study in 234 patients with acute schizophrenia or schizoaffective disorder. Patients were randomized to receive fixed doses of this compound (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or placebo once daily.

-

Phase III (RECOVER): A 28-day study in 411 patients with an acute exacerbation of schizophrenia. Patients were randomized to receive fixed doses of this compound (15 mg or 50 mg) or placebo once daily. An open-label extension of this study is ongoing to assess long-term safety and efficacy.

-

-

Inclusion Criteria (General):

-

Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia.

-

Experiencing an acute episode of psychosis.

-

-

Exclusion Criteria (General):

-

History of treatment-resistant schizophrenia.

-

Primary diagnosis other than schizophrenia.

-

Moderate-to-severe substance use disorder within the past 6 months.

-

-

Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.

-

Secondary Efficacy Endpoints: Included changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression - Severity (CGI-S) score, and measures of social and personal functioning.

-

Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary efficacy endpoint.

Quantitative Data: Efficacy Results (Change from Baseline in PANSS Total Score at Day 28)

| Trial | Treatment Group | Mean Change from Baseline (LSM) | Placebo-Adjusted Difference (p-value) |

| Phase II (REFRESH) | This compound 15 mg | -20.23 | -8.82 (p=0.021) |

| This compound 30 mg | -15.42 | -4.01 (p=0.273) | |

| This compound 50 mg | -19.21 | -7.80 (p=0.016) | |

| Placebo | -11.41 | - | |

| Phase III (RECOVER) | This compound 50 mg | -23.9 | -10.1 (p<0.001) |

| Placebo | -13.8 | - |

Quantitative Data: Long-Term Efficacy (RECOVER Open-Label Extension, 52 Weeks)

| Dose | Mean Change from Baseline in PANSS Total Score |

| 15 mg | -15.2 |

| 30 mg | -18.6 |

| 50 mg | -20.8 |

Safety and Tolerability Profile

Across the early-phase clinical trial program, this compound has demonstrated a favorable safety and tolerability profile.

Experimental Protocol: Safety Assessments

-

Parameters Monitored: Treatment-emergent adverse events (TEAEs), vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (including fasting glucose, lipids, and prolactin).

-

Assessment Schedule: Safety parameters were monitored at baseline and at regular intervals throughout the trials.

Quantitative Data: Key Safety Findings

-

Metabolic Effects: No clinically significant changes in body weight, blood glucose, or lipid levels were observed compared to placebo. In the long-term open-label extension, a mild average weight gain of 1.52 kg was reported over one year.

-

Cardiovascular Effects: No clinically significant cardiovascular side effects or ECG abnormalities have been reported.

-

Endocrine Effects: No significant changes in prolactin or thyroid hormone levels were observed compared to placebo.

-

Common Treatment-Emergent Adverse Events: The most frequently reported TEAEs in Phase I studies were somnolence and akathisia. In the long-term open-label extension of the RECOVER trial, the most common treatment-related adverse events (≥1%) were weight increase (3.2%), insomnia (1.8%), and somnolence (1.6%).

-

Discontinuation Rates: In the Phase III RECOVER trial, discontinuation rates for this compound were lower than for placebo. In the one-year open-label extension, the discontinuation rate was 35%, primarily due to withdrawal of consent and loss to follow-up, with only 1.6% discontinuing due to treatment-related adverse events.

Conclusion

The early-phase clinical trial results for this compound are promising, suggesting that it is an efficacious and well-tolerated treatment for schizophrenia. The compound has demonstrated statistically significant and clinically meaningful improvements in the symptoms of acute schizophrenia, as measured by the PANSS total score, in both Phase II and Phase III trials. Furthermore, its favorable safety profile, particularly the lack of significant metabolic and cardiovascular side effects, distinguishes it from many currently available antipsychotics and may lead to improved patient adherence. The ongoing long-term open-label extension study will provide further valuable data on the sustained efficacy and safety of this compound. These encouraging results support the continued development of this compound as a potential new treatment option for individuals with schizophrenia.

References

- 1. ichgcp.net [ichgcp.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Reviva's this compound For Schizophrenia | SIRS 2024 [delveinsight.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]

Brilaroxazine: A Technical Deep Dive into its Discovery and Clinical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Brilaroxazine (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic currently in late-stage clinical development by Reviva Pharmaceuticals.[1][2][3] This document provides a comprehensive technical overview of its discovery, mechanism of action, and clinical development history, with a focus on quantitative data and experimental methodologies.

Introduction: Addressing Unmet Needs in Schizophrenia Treatment

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive deficits.[4][5] While existing antipsychotics are effective for many patients, they are often associated with significant side effects such as weight gain, metabolic issues, and extrapyramidal symptoms, leading to poor patient compliance. This compound was developed to address these unmet needs by offering a potentially more favorable efficacy and safety profile.

Discovery and Preclinical Development

This compound, also known as oxaripiprazole, is a new chemical entity discovered in-house by Reviva Pharmaceuticals. Structurally, it is a benzoxazinone derivative, distinguishing it from aripiprazole through the substitution of a methylene group with an oxygen atom in the quinolinone ring system. This modification in the secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.

Preclinical studies in rodent models demonstrated this compound's antipsychotic potential. In a dizocilpine-induced hyperactivity model, which mimics certain psychotic symptoms in humans, this compound significantly reduced spontaneous locomotor activity and stereotypy. For instance, at doses of 10 mg/kg and 30 mg/kg, it decreased stereotypy by 51% and 58% (p<0.001), respectively.

Pharmacodynamics: A Modulator of Dopamine-Serotonin Systems

This compound's mechanism of action lies in its role as a dopamine-serotonin system modulator. It exhibits a unique profile of partial agonism and antagonism across a range of G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia.

Receptor Binding Affinity

This compound demonstrates high affinity for several key dopamine and serotonin receptors. The following table summarizes its binding affinities (Ki) at various receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Receptors | ||

| D₂ | High | Partial Agonist |

| D₃ | High | Partial Agonist |

| D₄ | High | Partial Agonist |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 1.5 | Potent Partial Agonist |

| 5-HT₂ₐ | High | Partial Agonist |

| 5-HT₂ₑ | High | Antagonist |

| 5-HT₂C | Moderate | Antagonist |

| 5-HT₆ | Moderate | Antagonist |

| 5-HT₇ | High | Antagonist |

| Other | ||

| Serotonin Transporter (SERT) | Moderate | - |

Data sourced from multiple references.

Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its modulation of downstream signaling cascades. Its partial agonism at D₂ receptors provides a stabilizing effect on dopamine neurotransmission, avoiding the complete blockade that can lead to extrapyramidal symptoms and hyperprolactinemia. Concurrently, its activity at various serotonin receptors, particularly its potent partial agonism at 5-HT₁ₐ and antagonism at 5-HT₂ₐ and 5-HT₇ receptors, is thought to contribute to its efficacy against negative symptoms and cognitive deficits, as well as its favorable side-effect profile.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has a predictable profile suitable for once-daily dosing.

| Parameter | Value |

| Bioavailability | >80% |

| Protein Binding | >99% |

| Metabolism | Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%) |

| Elimination Half-life | ~55-60 hours |

Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inhibitor (itraconazole) did not result in a clinically significant interaction. However, a potent CYP3A4 inducer (phenytoin) decreased this compound exposure, suggesting a potential for a clinically significant interaction.

Clinical Development

This compound has undergone a comprehensive clinical development program, including Phase I, II, and III trials.

Phase I and II Studies

Phase I studies in healthy volunteers and patients with stable schizophrenia established the safety and pharmacokinetic profile of this compound. A Phase II study (REFRESH) in patients with acute exacerbations of schizophrenia or schizoaffective disorder demonstrated the drug's efficacy, meeting its primary endpoint of a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at day 28.

Phase III Program: The RECOVER Trials

The pivotal Phase III program for this compound in schizophrenia includes the completed RECOVER trial and the ongoing RECOVER-2 trial.

-

Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: 411 patients with an acute exacerbation of schizophrenia.

-

Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, PANSS total score of 80-120, and a Clinical Global Impression-Severity (CGI-S) score of ≥4.

-

Treatment Arms:

-

This compound 15 mg once daily

-

This compound 50 mg once daily

-

Placebo once daily

-

-

Primary Endpoint: Change from baseline in PANSS Total Score at Week 4.

-

Secondary Endpoints: Changes in PANSS subscales (Positive, Negative, etc.), CGI-S, and Personal and Social Performance (PSP) scale.

The 50 mg dose of this compound met the primary and all secondary endpoints with statistically significant and clinically meaningful improvements over placebo.

| Endpoint | This compound 50 mg (Change from Baseline) | Placebo (Change from Baseline) | Placebo-Adjusted Difference | p-value |

| PANSS Total Score | -23.9 | -13.8 | -10.1 | <0.001 |

| PANSS Positive Symptoms | Significant Reduction | - | - | <0.001 |

| PANSS Negative Symptoms | Significant Reduction | - | - | 0.003 |

| CGI-S | Significant Improvement | - | - | <0.001 |

| PSP Score | Significant Improvement | - | - | <0.001 |

This compound was well-tolerated, with treatment-emergent adverse event (TEAE) rates comparable to placebo.

| Parameter | This compound 15 mg | This compound 50 mg | Placebo |

| Overall TEAE Rate | 34.5% | 35.5% | 30% |

| Discontinuation Rate | 19% | 16% | 22% |

| Discontinuation due to Adverse Events | 1% | 0% | 4% |

| Clinically Significant Weight Gain (≥7%) | 2.1% | 5.9% | 2.9% |

Data for weight gain is from a comparable short-term trial.

A confirmatory Phase III trial, RECOVER-2, is planned to further evaluate the efficacy and safety of this compound.

-

Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: Approximately 450 patients with acute schizophrenia.

-

Treatment Arms:

-

This compound 30 mg once daily

-

This compound 50 mg once daily

-

Placebo once daily

-

-

Primary Endpoint: Change from baseline in PANSS Total Score at Day 28.

Future Directions and Potential Indications

Reviva Pharmaceuticals is pursuing an NDA submission to the FDA for this compound for the treatment of schizophrenia, anticipated in 2025. The company is also exploring the potential of this compound for other neuropsychiatric and inflammatory disorders, including schizoaffective disorder, bipolar disorder, major depressive disorder, and pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF), for which it has received Orphan Drug Designation from the FDA.

Conclusion

This compound represents a promising advancement in the treatment of schizophrenia. Its unique pharmacodynamic profile as a dopamine-serotonin system modulator translates into a robust clinical efficacy across the major symptom domains of schizophrenia, coupled with a favorable safety and tolerability profile. The positive results from the pivotal RECOVER trial underscore its potential to become a valuable therapeutic option for individuals living with this challenging condition. Further data from the ongoing clinical development program will continue to delineate its role in the evolving landscape of antipsychotic therapy.

References

Methodological & Application

Brilaroxazine Phase III Clinical Trials: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, study design, and methodologies employed in the Phase III clinical trials of Brilaroxazine (RP5063) for the treatment of schizophrenia. The information is intended to guide researchers and professionals in understanding the clinical development of this novel neuromodulator.

I. Quantitative Data Summary

The following tables summarize the key quantitative data from the this compound Phase III clinical trials, primarily the RECOVER and the upcoming RECOVER-2 studies.

Table 1: this compound Phase III Clinical Trial Dosage Regimens [1][2][3][4][5]

| Trial | Dosage Arms | Frequency | Duration | Patient Population |

| RECOVER | 15 mg this compound | Once Daily | 28 days (double-blind) | Acute Schizophrenia |

| 50 mg this compound | Once Daily | 28 days (double-blind) | Acute Schizophrenia | |

| Placebo | Once Daily | 28 days (double-blind) | Acute Schizophrenia | |

| RECOVER (Open-Label Extension) | 15 mg, 30 mg, or 50 mg this compound (flexible) | Once Daily | 52 weeks | Stable Schizophrenia |

| RECOVER-2 | 30 mg this compound | Once Daily | 28 days | Acute Schizophrenia |

| 50 mg this compound | Once Daily | 28 days | Acute Schizophrenia | |

| Placebo | Once Daily | 28 days | Acute Schizophrenia |

Table 2: Patient Demographics and Enrollment in the RECOVER Trial

| Characteristic | Value |

| Total Enrolled | 411 |

| 15 mg this compound Arm | 140 |

| 50 mg this compound Arm | 134 |

| Placebo Arm | 137 |

| Age Range | 18-65 years |

| Diagnosis | DSM-5 Diagnosed Schizophrenia |

| Disease Duration | 1-20 years |

| Baseline PANSS Score | 80-120 |

| Baseline CGI-S Score | ≥4 |

II. Experimental Protocols

The following sections detail the methodologies for key experiments conducted in the this compound Phase III trials, based on publicly available information.

Study Design and Patient Population

The RECOVER trial was a global, randomized, double-blind, placebo-controlled, multicenter study. A subsequent open-label extension (OLE) study is ongoing to evaluate long-term safety and tolerability. The upcoming RECOVER-2 trial will also be a randomized, double-blind, placebo-controlled study.

Inclusion Criteria:

-

Age 18 to 65 years.

-

Diagnosis of schizophrenia according to DSM-5 criteria.

-

Acute exacerbation of psychotic symptoms.

-

Informed consent provided by the patient or their legally authorized representative.

Exclusion Criteria:

-

History of treatment-resistant schizophrenia.

-

Certain concurrent medications, including other antipsychotics, monoamine oxidase inhibitors, and strong CYP3A4 inhibitors/inducers.

-

Significant unstable medical conditions.

Efficacy and Safety Assessments

a) Positive and Negative Syndrome Scale (PANSS)

-

Objective: To assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.

-

Methodology: The PANSS is a 30-item rating scale administered by trained and calibrated clinicians. The assessment is conducted through a semi-structured interview with the patient and information from their caregivers. Each item is rated on a 7-point scale, and the total score, as well as subscale scores for positive, negative, and general psychopathology, are calculated. In the RECOVER trial, the primary endpoint was the change in the total PANSS score from baseline to Day 28.

b) Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I)

-

Objective: To provide a clinician's overall assessment of the severity of the patient's illness and any improvement over time.

-

Methodology: The CGI-S is a 7-point scale where the clinician rates the severity of the patient's illness at a given time point, considering all available information. The CGI-I is also a 7-point scale where the clinician assesses how much the patient's illness has improved or worsened relative to a baseline state. These assessments are based on the clinician's global impression and are a key secondary endpoint in the trials.

c) Personal and Social Performance (PSP) Scale

-

Objective: To evaluate the patient's social functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.

-

Methodology: The PSP is a 100-point single-item rating scale, divided into 10 equal intervals. A trained rater assesses the patient's level of functioning over the preceding month based on an interview with the patient and, if possible, a caregiver.

d) Safety Monitoring

-